3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid is a complex organic compound characterized by its unique thieno2,3-cbenzothiepin structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the thieno2,3-cCommon reagents used in these reactions include bromine, ethanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid undergoes various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
- Reduction : The compound can be reduced using agents such as lithium aluminum hydride.
- Substitution : Halogenation and other substitution reactions can occur, where functional groups are replaced by others.
- Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Catalysts : Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid has a wide range of applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Studied for its interactions with various biological targets.
- Medicine : Potential therapeutic agent for treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Thieno2,3-cbenzothiepin-4(9H)-one
- Thieno3,2-cbenzothiepin-10-ol
- Thieno2,3-cbenzothiepin-4(9H)-one, 6-bromo-
Uniqueness: 3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H21NO2S2 |
---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
3-[4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C20H21NO2S2/c22-18(23)7-11-21-9-5-14(6-10-21)19-16-4-2-1-3-15(16)13-25-20-17(19)8-12-24-20/h1-4,8,12H,5-7,9-11,13H2,(H,22,23) |
InChI-Schlüssel |
YLTLPKNVEOLZIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=C2C3=C(SCC4=CC=CC=C42)SC=C3)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.